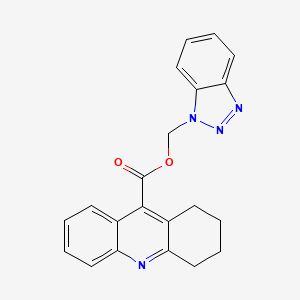

1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Description

1H-Benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a synthetic compound featuring a tetrahydroacridine core linked to a benzotriazole moiety via a methyl ester group. The tetrahydroacridine scaffold is structurally analogous to tacrine, a known acetylcholinesterase inhibitor used in Alzheimer’s disease therapy . The commercial availability of its precursor, 1,2,3,4-tetrahydroacridine-9-carboxylic acid dihydrate (CAS RN 38186-54-8), highlights its relevance in synthetic workflows .

Properties

Molecular Formula |

C21H18N4O2 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate |

InChI |

InChI=1S/C21H18N4O2/c26-21(27-13-25-19-12-6-5-11-18(19)23-24-25)20-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)20/h1,3,5-7,9,11-12H,2,4,8,10,13H2 |

InChI Key |

RPYXTJCRMDJOLI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCN4C5=CC=CC=C5N=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate typically involves the reaction of benzotriazole with an acridine derivative under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Benzotriazol-1-ylmethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the acridine moiety, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can introduce various functional groups into the benzotriazole moiety.

Scientific Research Applications

1H-1,2,3-Benzotriazol-1-ylmethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-1,2,3-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves its interaction with specific molecular targets. The benzotriazole moiety can act as a stabilizing group, while the acridine component may interact with biological molecules such as DNA or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate and related compounds:

Key Research Findings and Implications

Structural Features and Activity Relationships

- Benzotriazole vs. Carbazole/Oxadiazole : The benzotriazole group in the target compound may enhance metabolic stability compared to carbazole-based analogs (), though carbazole derivatives exhibit stronger antimicrobial activity due to their planar aromatic systems, which facilitate DNA intercalation .

- Tetrahydroacridine vs. Tetrahydrocarbazole : Both cores are relevant to neurological targets. Tetrahydroacridine derivatives (e.g., tacrine) inhibit acetylcholinesterase, while tetrahydrocarbazole analogs may target serotonin or dopamine receptors .

Biological Activity

1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the presence of a benzotriazole moiety linked to a tetrahydroacridine framework. The structural formula can be represented as follows:

This structure contributes to its interaction with biological targets and influences its activity profile.

Anticancer Properties

Research has indicated that derivatives of benzotriazole exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. A notable example is the compound 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate, which demonstrated IC50 values ranging from 1.2 to 2.4 nM against human cancer cells, comparable to doxorubicin . This suggests that the benzotriazole scaffold may enhance the potency of anticancer agents.

Antimicrobial Activity

Benzotriazole derivatives have also been evaluated for their antimicrobial activity. For example, compounds containing the benzotriazole moiety were found to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The modification of these compounds has led to enhanced activity, making them suitable candidates for further development as antimicrobial agents .

Study on Antiproliferative Effects

In a study focused on the antiproliferative effects of benzotriazole derivatives, researchers synthesized a series of compounds and assessed their activity against various human cancer cell lines. The results highlighted that certain derivatives showed promising results with low IC50 values, indicating strong potential for therapeutic use in oncology .

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate | 1.2 - 2.4 | Histone deacetylase inhibition |

| N-benzenesulfonylbenzotriazole | Varies (up to 50 μg/mL) | Inhibition of Trypanosoma cruzi growth |

Antiparasitic Activity

Another significant study investigated the effects of N-benzenesulfonylbenzotriazole on Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms of the parasite. At concentrations of 25 μg/mL and 50 μg/mL, it reduced parasite viability significantly compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.